molecular formula C26H31NO2 B10900640 [8-[(E)-3-phenylprop-2-enyl]-8-azabicyclo[3.2.1]octan-3-yl] 2,4,6-trimethylbenzoate

[8-[(E)-3-phenylprop-2-enyl]-8-azabicyclo[3.2.1]octan-3-yl] 2,4,6-trimethylbenzoate

Cat. No.: B10900640
M. Wt: 389.5 g/mol
InChI Key: WJULBBBAYTUOPP-JXMROGBWSA-N
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Description

[8-[(E)-3-phenylprop-2-enyl]-8-azabicyclo[3.2.1]octan-3-yl] 2,4,6-trimethylbenzoate is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by its bicyclic structure, which includes an azabicyclo[3.2.1]octane core, and a phenylprop-2-enyl group. The presence of the 2,4,6-trimethylbenzoate moiety further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-[(E)-3-phenylprop-2-enyl]-8-azabicyclo[3.2.1]octan-3-yl] 2,4,6-trimethylbenzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azabicyclo[3.2.1]octane core, followed by the introduction of the phenylprop-2-enyl group and the 2,4,6-trimethylbenzoate moiety. Common reagents used in these reactions include organometallic reagents, such as Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[8-[(E)-3-phenylprop-2-enyl]-8-azabicyclo[3.2.1]octan-3-yl] 2,4,6-trimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, [8-[(E)-3-phenylprop-2-enyl]-8-azabicyclo[3.2.1]octan-3-yl] 2,4,6-trimethylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound can be used as a probe to study various biochemical pathways. Its structural features allow it to interact with specific biological targets, making it useful in research related to enzyme inhibition and receptor binding.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop drugs for various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials, making it valuable in material science research.

Mechanism of Action

The mechanism of action of [8-[(E)-3-phenylprop-2-enyl]-8-azabicyclo[3.2.1]octan-3-yl] 2,4,6-trimethylbenzoate involves its interaction with specific molecular targets. This can include binding to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved can vary depending on the specific application, but they often include modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • [8-[(E)-3-phenylprop-2-enyl]-8-azabicyclo[3.2.1]octan-3-yl] benzoate
  • [8-[(E)-3-phenylprop-2-enyl]-8-azabicyclo[3.2.1]octan-3-yl] 4-methylbenzoate

Uniqueness

The uniqueness of [8-[(E)-3-phenylprop-2-enyl]-8-azabicyclo[3.2.1]octan-3-yl] 2,4,6-trimethylbenzoate lies in its specific structural features, which include the combination of the azabicyclo[3.2.1]octane core, the phenylprop-2-enyl group, and the 2,4,6-trimethylbenzoate moiety. This combination imparts unique chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C26H31NO2

Molecular Weight

389.5 g/mol

IUPAC Name

[8-[(E)-3-phenylprop-2-enyl]-8-azabicyclo[3.2.1]octan-3-yl] 2,4,6-trimethylbenzoate

InChI

InChI=1S/C26H31NO2/c1-18-14-19(2)25(20(3)15-18)26(28)29-24-16-22-11-12-23(17-24)27(22)13-7-10-21-8-5-4-6-9-21/h4-10,14-15,22-24H,11-13,16-17H2,1-3H3/b10-7+

InChI Key

WJULBBBAYTUOPP-JXMROGBWSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)C(=O)OC2CC3CCC(C2)N3C/C=C/C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)OC2CC3CCC(C2)N3CC=CC4=CC=CC=C4)C

Origin of Product

United States

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